molecular formula C17H22N2O4S B8544423 tert-butyl N-[5-[1-hydroxy-2-(2-methoxyphenyl)ethyl]-1,3-thiazol-2-yl]carbamate

tert-butyl N-[5-[1-hydroxy-2-(2-methoxyphenyl)ethyl]-1,3-thiazol-2-yl]carbamate

Cat. No.: B8544423
M. Wt: 350.4 g/mol
InChI Key: NHEBHRSXPQAFET-UHFFFAOYSA-N
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Description

tert-butyl N-[5-[1-hydroxy-2-(2-methoxyphenyl)ethyl]-1,3-thiazol-2-yl]carbamate is a complex organic compound with a unique structure that combines a thiazole ring, a hydroxy group, and a carbamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[5-[1-hydroxy-2-(2-methoxyphenyl)ethyl]-1,3-thiazol-2-yl]carbamate typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of the hydroxy and methoxy phenyl groups. The final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the production.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[5-[1-hydroxy-2-(2-methoxyphenyl)ethyl]-1,3-thiazol-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Sodium hydride (NaH) in DMF (Dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, tert-butyl N-[5-[1-hydroxy-2-(2-methoxyphenyl)ethyl]-1,3-thiazol-2-yl]carbamate can be used to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for developing new drugs

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-[5-[1-hydroxy-2-(2-methoxyphenyl)ethyl]-1,3-thiazol-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxy and methoxy groups may facilitate binding to enzymes or receptors, while the thiazole ring can participate in π-π interactions. The carbamic acid ester moiety may undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • {5-[1-Hydroxy-2-(2-methoxy-phenyl)-ethyl]-thiazol-2-yl}-carbamic acid methyl ester
  • {5-[1-Hydroxy-2-(2-methoxy-phenyl)-ethyl]-thiazol-2-yl}-carbamic acid ethyl ester

Uniqueness

The tert-butyl ester group in tert-butyl N-[5-[1-hydroxy-2-(2-methoxyphenyl)ethyl]-1,3-thiazol-2-yl]carbamate provides steric hindrance, which can influence its reactivity and binding properties. This makes it distinct from its methyl and ethyl ester counterparts, potentially offering different biological activities and applications.

Properties

Molecular Formula

C17H22N2O4S

Molecular Weight

350.4 g/mol

IUPAC Name

tert-butyl N-[5-[1-hydroxy-2-(2-methoxyphenyl)ethyl]-1,3-thiazol-2-yl]carbamate

InChI

InChI=1S/C17H22N2O4S/c1-17(2,3)23-16(21)19-15-18-10-14(24-15)12(20)9-11-7-5-6-8-13(11)22-4/h5-8,10,12,20H,9H2,1-4H3,(H,18,19,21)

InChI Key

NHEBHRSXPQAFET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(S1)C(CC2=CC=CC=C2OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of n-butyl lithium (2.5 M, 250 mL, 0.62 mol) was added to a solution of N-Boc-2-aminothiazole (56 g, 0.28 mol) in anhydrous tetrahydrofuran (500 mL) was added at −78° C. After the addition was completed, the mixture was allowed to stir at −78° C. for one hour. A solution of (2-methoxy-phenyl)-acetaldehyde (36 g, 0.24 mol) in tetrahydrofuran (100 mL) was slowly added to the reaction mixture while maintaining a temperature of −78° C. The mixture was allowed to warm to room temperature and stirred for 15 hours. The reaction was quenched with a saturated aqueous solution of ammonium chloride (1000 mL) and extracted three times with ethyl acetate (400 mL). The combined organic layers were washed with a saturated aqueous solution of sodium chloride, dried over sodium sulfate, and evaporated to dryness. The crude product was purified by column chromatography to give the pure product (28 g, 0.080 mol, 28%).
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
28%

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